

Amine-Reactive Labeling with Sulfo-Cy7 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sulfo-Cy7 carboxylic acid	
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Introduction

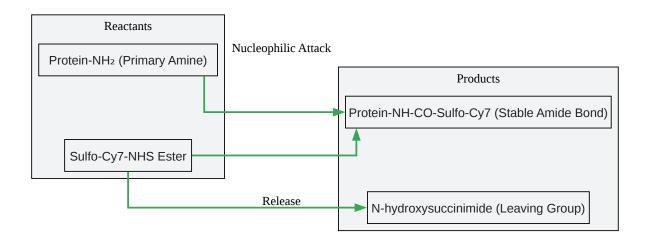
Sulfo-Cy7 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for the sensitive detection and quantification of biomolecules.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines (-NH2) present on proteins, antibodies, peptides, and other biomolecules.[5][6] The sulfonated nature of the dye imparts excellent water solubility, making it particularly suitable for labeling delicate proteins that may be prone to denaturation in the presence of organic solvents.[1][3][4] This feature also simplifies the labeling procedure by eliminating the need for organic cosolvents. Sulfo-Cy7 is a superior analog to the Cy7® fluorophore, boasting a 20% higher quantum yield and enhanced photostability.[1][3][4] The dye's strong absorption and emission in the NIR region (approximately 750 nm and 773 nm, respectively) are advantageous for deep tissue imaging and in vivo studies, as they minimize background autofluorescence from biological samples.[1][2]

These application notes provide detailed protocols for the use of Sulfo-Cy7 NHS ester in labeling proteins and antibodies, along with information on the dye's properties and data interpretation.

Chemical Principle of Amine-Reactive Labeling



The labeling reaction is based on the chemical reactivity of the N-hydroxysuccinimide (NHS) ester with primary amines. In an aqueous environment at an alkaline pH, the primary amine group, commonly found on the side chain of lysine residues and the N-terminus of proteins, acts as a nucleophile and attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH range of 8.3-9.0.



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Caption: Amine-reactive labeling chemistry.

Properties of Sulfo-Cy7 NHS Ester

A summary of the key quantitative properties of Sulfo-Cy7 NHS ester is provided in the table below for easy reference.



Property	Value	Reference
Maximum Excitation Wavelength	750 nm	[1][2][7]
Maximum Emission Wavelength	773 nm	[1][2][7]
Molar Extinction Coefficient	240,600 M ⁻¹ cm ⁻¹	[1][7]
Fluorescence Quantum Yield	~0.24	[7]
Molecular Weight	844.05 g/mol	[1]
Solubility	Good in water, DMF, and DMSO	[1]

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with Sulfo-Cy7 NHS Ester

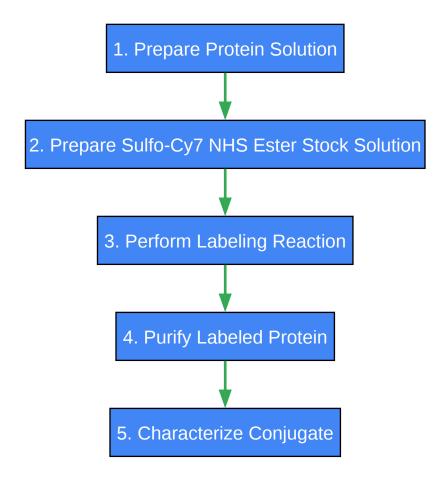
This protocol is optimized for labeling proteins such as IgG antibodies. The procedure can be scaled up or down, but it is critical to maintain the recommended protein concentration for optimal labeling efficiency.

A. Materials Required:

- Sulfo-Cy7 NHS ester
- Protein or antibody to be labeled (in an amine-free buffer like PBS)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification resin (e.g., size-exclusion chromatography spin columns)
- Spectrophotometer



B. Experimental Workflow:



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Caption: Protein labeling workflow.

C. Detailed Procedure:

- Protein Preparation:
 - Dissolve the protein (e.g., antibody) in an amine-free buffer such as 1X Phosphate
 Buffered Saline (PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[8]
 - The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[8][9]
 If the protein concentration is below 2 mg/mL, the labeling efficiency will be significantly reduced.[8][10]



 Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer. This is a critical step for efficient labeling.[5][6]

· Dye Preparation:

 Immediately before use, prepare a stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

· Labeling Reaction:

- The optimal molar ratio of dye to protein for most antibodies is in the range of 10:1 to 20:1.
 It is recommended to perform a titration to determine the optimal ratio for your specific protein.
- Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture in the dark at room temperature for 1-2 hours or overnight at 4°C.

Purification of the Labeled Protein:

- Remove the unreacted dye and byproducts by size-exclusion chromatography using a spin column or other suitable gel filtration method.[11][12]
- Equilibrate the column with 1X PBS buffer before applying the reaction mixture.
- Collect the purified, labeled protein conjugate.

D. Characterization of the Labeled Protein:

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.

Measure Absorbance:

 Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 750 nm (A₇₅₀) using a spectrophotometer.



- Calculate the Degree of Labeling (DOL):
 - The concentration of the protein can be calculated using the following formula: Protein
 Concentration (M) = [A₂₈₀ (A₇₅₀ × CF₂₈₀)] / ε_protein
 - Where:
 - A₂₈₀ is the absorbance at 280 nm.
 - A₇₅₀ is the absorbance of the Sulfo-Cy7 dye at 750 nm.
 - CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.04 for Sulfo-Cy7).[1][7]
 - ϵ _protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_{750} / ϵ _dye
 - Where:
 - ε dye is the molar extinction coefficient of Sulfo-Cy7 at 750 nm (240,600 M⁻¹cm⁻¹).
 - The DOL is then calculated as the molar ratio of the dye to the protein: DOL = Dye
 Concentration (M) / Protein Concentration (M)
 - An optimal DOL for antibodies is typically between 2 and 4.

Applications of Sulfo-Cy7 Labeled Biomolecules

The high water solubility, brightness, and near-infrared emission of Sulfo-Cy7 make it an excellent choice for a variety of applications:

• In Vivo Imaging: The NIR properties of Sulfo-Cy7 allow for deep tissue penetration and reduced background signal, making it ideal for non-invasive in vivo imaging studies.[1][2]



- Fluorescence Microscopy: Labeled antibodies and proteins can be used for high-resolution imaging of cells and tissues.[2]
- Flow Cytometry: The distinct spectral properties of Sulfo-Cy7 enable its use in multicolor flow cytometry for precise cell sorting and analysis.[2]
- Bioconjugation: Sulfo-Cy7 can be efficiently conjugated to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for use as molecular probes.[2]

Troubleshooting

Problem	Possible Cause	Solution
Low Labeling Efficiency	Protein concentration is too low.	Concentrate the protein to at least 2 mg/mL.[8][10]
pH of the reaction buffer is incorrect.	Ensure the pH is between 8.3 and 8.5.[5][6]	
Presence of primary amines in the buffer (e.g., Tris, glycine).	Dialyze the protein against an amine-free buffer like PBS.[8]	
Hydrolysis of the NHS ester.	Prepare the dye stock solution immediately before use.	
Protein Precipitation	Use of organic solvents with sensitive proteins.	Sulfo-Cy7's water solubility should minimize this, but if issues persist, ensure gentle mixing and avoid harsh conditions.
High Background Signal	Incomplete removal of unreacted dye.	Ensure thorough purification of the conjugate using an appropriate method like gel filtration.

Storage and Handling

Sulfo-Cy7 NHS ester (powder): Store at -20°C, desiccated and protected from light.[1][7]



- Stock solutions in DMSO/DMF: Can be stored at -20°C for up to 1-2 months.[6]
- Labeled Protein Conjugates: Store at 4°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

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- To cite this document: BenchChem. [Amine-Reactive Labeling with Sulfo-Cy7 NHS Ester: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386304#amine-reactive-labeling-with-sulfo-cy7-nhs-ester]

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